4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxamide
Description
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxamide is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring
Properties
Molecular Formula |
C8H10N2OS |
|---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxamide |
InChI |
InChI=1S/C8H10N2OS/c9-8(11)7-5-2-4-12-6(5)1-3-10-7/h2,4,7,10H,1,3H2,(H2,9,11) |
InChI Key |
ULNFSWUXNBSZCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with thiophene-2-ethylamine in the presence of formaldehyde and ammonium chloride . The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
- Prasugrel (2-Acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine)
- Thieno[3,2-c]pyridine derivatives
Uniqueness: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
